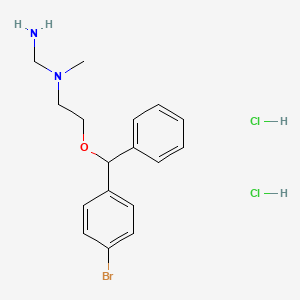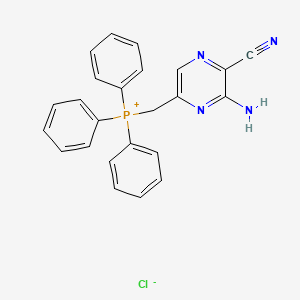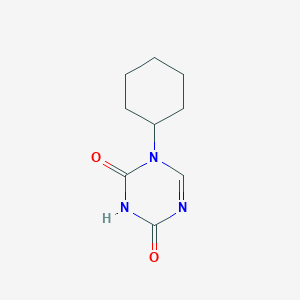![molecular formula C15H13N3OS B13139300 5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile CAS No. 913961-45-2](/img/structure/B13139300.png)
5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile includes a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Functional Groups: The acetyl, methyl, and methylthio groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the methylthio group can be introduced using a thiolation reaction.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form coordination complexes. These complexes can then interact with biological molecules, such as enzymes, and inhibit their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Acetyl-2,4-dimethylthiazole: Similar in structure but lacks the bipyridine core.
6-Methyl-2-(methylthio)pyridine: Contains the methylthio group but lacks the acetyl and carbonitrile groups.
2-Acetylpyridine: Contains the acetyl group but lacks the methylthio and carbonitrile groups.
Uniqueness
5’-Acetyl-6’-methyl-2’-(methylthio)-[3,4’-bipyridine]-3’-carbonitrile is unique due to its combination of functional groups and the bipyridine core. This unique structure allows it to form specific coordination complexes and interact with biological molecules in ways that similar compounds cannot.
属性
CAS 编号 |
913961-45-2 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
5-acetyl-6-methyl-2-methylsulfanyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3OS/c1-9-13(10(2)19)14(11-5-4-6-17-8-11)12(7-16)15(18-9)20-3/h4-6,8H,1-3H3 |
InChI 键 |
RWZBVJBMTCTHRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)C2=CN=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)


![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)





![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)




